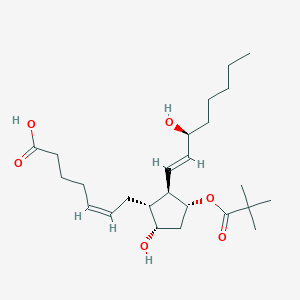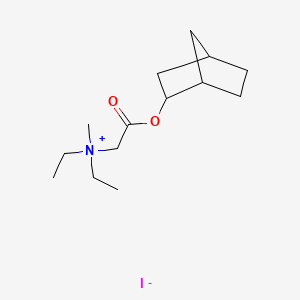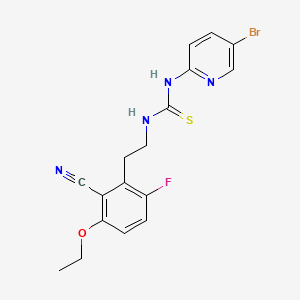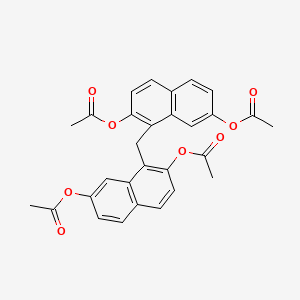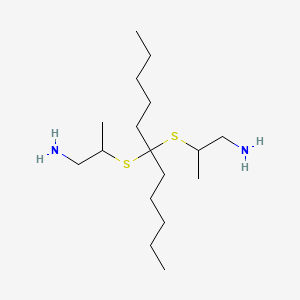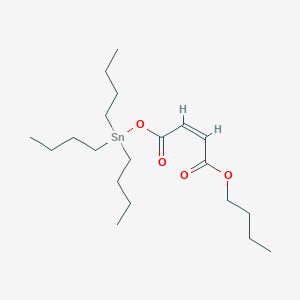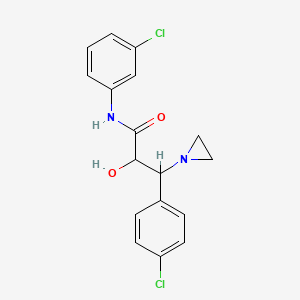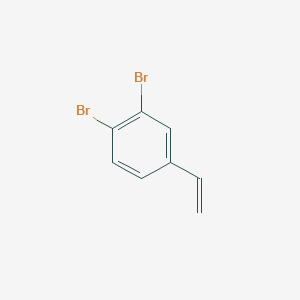
3,4-Dibromostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromostyrene is an organic compound with the molecular formula C8H6Br2. It is a derivative of styrene, where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
3,4-Dibromostyrene can be synthesized through several methods. One common approach involves the dibromination of styrene using N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This method is highly chemo- and diastereoselective, making it efficient for producing vicinal dibromoalkanes .
Another method involves the dehydrobromination of 2-bromoethyl dibromobenzene in an aqueous alcoholic alkaline medium using a phase transfer catalyst. This process is conducted at temperatures ranging from 0°C to 150°C .
Analyse Des Réactions Chimiques
3,4-Dibromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of brominated ethylbenzene derivatives.
Common reagents used in these reactions include N-Bromosuccinimide (NBS), hydrogen peroxide, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4-Dibromostyrene has several applications in scientific research:
Flame Retardants: It is used in the synthesis of flame-retardant polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 3,4-Dibromostyrene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating various substitution and addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the benzene ring more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
3,4-Dibromostyrene can be compared with other brominated styrene derivatives, such as:
2,4-Dibromostyrene: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
4-Bromostyrene: Contains only one bromine atom, resulting in different chemical properties and uses.
2,5-Dibromostyrene: Another isomer with bromine atoms at the 2nd and 5th positions, offering unique reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
24162-64-9 |
|---|---|
Formule moléculaire |
C8H6Br2 |
Poids moléculaire |
261.94 g/mol |
Nom IUPAC |
1,2-dibromo-4-ethenylbenzene |
InChI |
InChI=1S/C8H6Br2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 |
Clé InChI |
NPPBRDURJSHSJE-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



